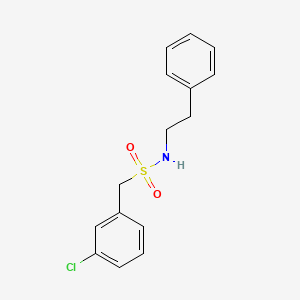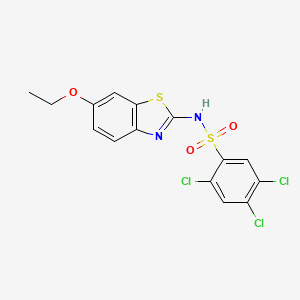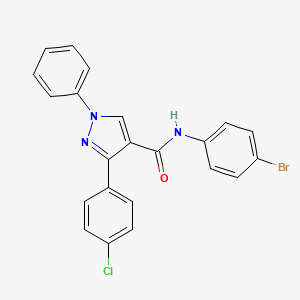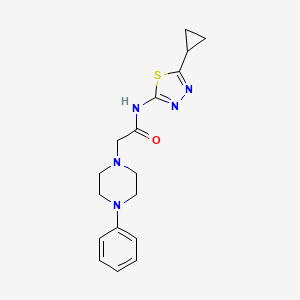![molecular formula C23H23ClN2O4S B4579320 N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)
N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-[4-(benzyloxy)phenyl]-N1-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide often involves complex reactions, including the use of sulfonamide and benzamide groups as key functional components. For instance, Cioffi et al. (2016) and Cioffi et al. (2013) discuss the synthesis and structure-activity relationships of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, highlighting the role of sulfonamide and benzamide in medicinal chemistry applications (Cioffi et al., 2016), (Cioffi et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their potential interactions and efficacy. Studies like those on tetrazole derivatives provide insights into the molecular structure and its implications for bioactivity, as seen in the work by Al-Hourani et al. (2015) and Al-Hourani et al. (2020), which explore the crystal structure and docking studies of tetrazole derivatives (Al-Hourani et al., 2015), (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving glycinamide derivatives, such as those discussed by Wen and Li (2020) and Wong et al. (2009), illustrate the diverse reactivity and potential applications of these compounds in various chemical and biological contexts (Wen & Li, 2020), (Wong et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
N2-[4-(benzyloxy)phenyl]-N1-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide is involved in the synthesis of complex molecules and serves as a precursor or intermediate in chemical reactions. For instance, derivatives of benzenesulfonamide have been explored for their potential as prodrugs, highlighting the functional versatility of sulfonamide-based compounds in medicinal chemistry (Larsen et al., 1988). Similarly, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids underlines the compound's role in producing pharmacologically relevant structures (Rudyakova et al., 2006).
Biological Applications
Research on sulfonamide derivatives, including compounds with similar structures to N2-[4-(benzyloxy)phenyl]-N1-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide, indicates their potential biological activities. For example, studies on sulfonamide hybrid Schiff bases have demonstrated their biological potential, including enzyme inhibition and antioxidant activities (Kausar et al., 2019). These findings suggest that similar compounds could serve as lead molecules in the development of therapeutic agents.
Metabolic Studies
The metabolism of specific sulfonamide compounds in plants provides insights into the biological selectivity and mechanism of action of herbicides, revealing the metabolic pathways that confer tolerance to certain crops (Sweetser et al., 1982). This research is crucial for understanding how chemical modifications, such as those in N2-[4-(benzyloxy)phenyl]-N1-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide, can influence the environmental and biological activity of agrochemicals.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-31(28,29)26(16-23(27)25-15-18-7-9-20(24)10-8-18)21-11-13-22(14-12-21)30-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYLHLREPVNKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)
![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)